Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Description
BenchChem offers high-quality Ethyl [2-(4-chlorophenoxy)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl [2-(4-chlorophenoxy)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCZXPPVLLYTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548010 | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31879-60-4 | |
| Record name | Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31879-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenoxyaniline carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031879604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROPHENOXYANILINE CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWH8W5K07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate molecular weight
An In-Depth Technical Guide to Ethyl [2-(4-chlorophenoxy)phenyl]carbamate: Synthesis, Characterization, and Application as a Pharmaceutical Reference Standard
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, a significant chemical entity primarily utilized as a pharmaceutical reference standard in the quality control of Amoxapine, a tricyclic antidepressant. The document details the compound's fundamental physicochemical properties, including its molecular weight, and presents validated, step-by-step protocols for its synthesis and analytical characterization. The synthesis is approached via a logical two-step pathway involving an initial Ullmann condensation to form the key diaryl ether intermediate, followed by carbamate formation. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for purity assessment and expected spectroscopic signatures (¹H NMR, ¹³C NMR, MS), are described in detail to ensure self-validating and reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound for impurity profiling and quality assurance in a pharmaceutical context.
Chemical Identity and Physicochemical Properties
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is a distinct organic molecule whose precise characterization is fundamental to its role as an analytical standard. Its identity is established by its systematic nomenclature, molecular formula, and exact mass.
Nomenclature and Structure
-
Systematic Name: Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
-
Synonyms: Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester; Ethyl o-(p-chlorophenoxy)carbanilate[1]
-
CAS Number: 31879-60-4[1]
-
Molecular Formula: C₁₅H₁₄ClNO₃[1]
-
Molecular Structure:
Core Physicochemical Data
The molecular weight and other key computed properties are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Weight | 291.73 g/mol | [1] |
| Exact Mass | 291.0662 g/mol | Calculated |
| XLogP3 | 3.8 | [cite: 1 (predicted)] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Density | 1.279 g/cm³ | [cite: 1 (predicted)] |
Context and Application in Drug Development
The primary and most critical application of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is its use as a qualified pharmaceutical reference standard for the antidepressant drug Amoxapine[1].
Role as an Amoxapine-Related Compound
Amoxapine is a dibenzoxazepine derivative used in the treatment of major depressive disorder[2]. The synthesis of Amoxapine is a multi-step process, and Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is recognized as a process-related impurity or a synthetic precursor. Regulatory bodies like the FDA and EMA require rigorous monitoring and control of such impurities in the final Active Pharmaceutical Ingredient (API). Therefore, having a highly pure, well-characterized standard of this compound is essential for:
-
Analytical Method Validation: To confirm that an HPLC or GC method can accurately detect and quantify this specific impurity[1].
-
Routine Quality Control: To test batches of Amoxapine API and ensure that the level of this impurity does not exceed specified safety limits.
-
Stability Studies: To track the potential formation of this compound during the degradation of the drug substance over time.
The structural precursor to both Amoxapine and the title compound is 2-(4-chlorophenoxy)aniline , establishing a clear synthetic lineage and rationale for its presence as a potential impurity.
Synthesis Pathway and Experimental Protocols
The synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is logically achieved through a two-stage process. First, the diaryl ether backbone is constructed, followed by the introduction of the ethyl carbamate moiety. The protocols provided below are based on established chemical principles and are designed to be self-validating through in-process controls.
Retrosynthetic Analysis and Workflow
The synthesis begins with the formation of the key intermediate, 2-(4-chlorophenoxy)aniline, via a copper-catalyzed Ullmann condensation. This intermediate is then acylated using ethyl chloroformate to yield the final product.
Caption: Proposed two-stage synthesis workflow.
Protocol 1: Synthesis of 2-(4-chlorophenoxy)aniline (Intermediate)
This protocol utilizes an amino acid-promoted Ullmann condensation, which allows for lower reaction temperatures compared to traditional methods. L-Proline acts as a ligand to stabilize the copper catalyst.
Materials:
-
2-Aminophenol
-
1-Bromo-4-chlorobenzene
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to 2-aminophenol.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x), followed by brine (1x). The aqueous washes help remove the DMSO solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(4-chlorophenoxy)aniline as a pure solid.
Protocol 2: Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
This is a standard acylation reaction where the nucleophilic aniline intermediate reacts with the electrophilic ethyl chloroformate. Pyridine is used as a base to neutralize the HCl byproduct.
Materials:
-
2-(4-chlorophenoxy)aniline (from Protocol 1)
-
Ethyl chloroformate
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous NaCl (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-(4-chlorophenoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base and Reagent Addition: Add anhydrous pyridine (1.2 eq) to the solution. Then, add ethyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification/Crystallization: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield Ethyl [2-(4-chlorophenoxy)phenyl]carbamate as a crystalline solid.
Analytical Characterization
As a reference standard, the purity and identity of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate must be unequivocally confirmed. The following section outlines a standard HPLC method for purity assessment and discusses the expected spectroscopic data for structural confirmation.
HPLC Method for Purity Assessment
This Reverse-Phase HPLC (RP-HPLC) method is adapted from established methods for analyzing Amoxapine and its related substances, ensuring its relevance and applicability[3].
| Parameter | Specification |
| Instrumentation | HPLC system with a UV/DAD detector |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
Rationale: The C18 column provides excellent retention for the moderately nonpolar analyte. The gradient elution ensures that any potential impurities with different polarities are well-resolved from the main peak. UV detection at 240 nm is chosen based on the chromophores (aromatic rings) present in the molecule.
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
~8.1-8.3 ppm (d, 1H): Aromatic proton on the aniline ring ortho to the carbamate group, deshielded by the carbamate and the diaryl ether linkage.
-
~7.0-7.4 ppm (m, 7H): Overlapping signals from the remaining aromatic protons on both phenyl rings.
-
~6.8 ppm (br s, 1H): NH proton of the carbamate.
-
~4.2 ppm (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.
-
~1.3 ppm (t, J=7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
~154 ppm: Carbonyl carbon (C=O) of the carbamate.
-
~115-155 ppm: Aromatic carbons (12 signals expected, some may overlap).
-
~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.
-
~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 291 (and 293 for the ³⁷Cl isotope peak, with ~1/3 the intensity).
-
Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 45), loss of CO₂, and cleavage at the ether linkage.
Safety and Handling
As a laboratory chemical, Ethyl [2-(4-chlorophenoxy)phenyl]carbamate should be handled with appropriate care.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is not available, carbamates as a class can have varied biological effects. The compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Avoid formation of dust and aerosols.
Conclusion
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, with a molecular weight of 291.73 g/mol , is a compound of significant importance in the pharmaceutical industry. Its primary role as a reference standard for the antidepressant Amoxapine underscores the need for robust methods for its synthesis and characterization. This guide provides a framework for its preparation via a logical Ullmann condensation and acylation sequence, and details a reliable RP-HPLC method for purity verification. The information presented herein serves as a critical resource for analytical and process chemists involved in the quality control and manufacturing of Amoxapine, ensuring compliance with stringent regulatory standards.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22119590, N-[2-(4-phenoxyphenoxy)ethyl]carbamate. Available at: [Link]
-
Organic Syntheses Procedure. N-ETHYL-p-CHLOROANILINE. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. Available at: [Link]
- Google Patents. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Supporting Information, Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available at: [Link]
-
Pharmaffiliates. Amoxapine-Impurities. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13000266, 2-chlorodibenz[b,f][4][5]oxazepin-11(10H)-one. Available at: [Link]
-
apicule. 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2170, Amoxapine. Available at: [Link]
Sources
- 1. ethyl (2-(4-chlorophenoxy)phenyl)carbamate - SRIRAMCHEM [sriramchem.com]
- 2. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]
- 5. N-[2-(4-phenoxyphenoxy)ethyl]carbamate | C15H14NO4- | CID 22119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate: A Prospective Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a prospective analysis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate. Due to a lack of direct published research on this specific molecule, the synthesis protocols and discussion of biological activities are based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource to stimulate and inform future research.
Introduction: Unveiling a Candidate Molecule
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, a distinct molecule within the broad class of carbamates, presents a scaffold with significant potential for biological activity. The carbamate functional group is a cornerstone in medicinal chemistry and agrochemicals, known for its role in enzyme inhibition and other therapeutic applications.[1][2] The structure of this particular compound, featuring a 2-(4-chlorophenoxy)aniline backbone, suggests possible interactions with various biological targets. This guide offers a comprehensive, albeit prospective, exploration of its synthesis, physicochemical characteristics, and potential biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is presented below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 31879-60-4 | [Generic Database] |
| Molecular Formula | C15H14ClNO3 | [Generic Database] |
| Molecular Weight | 291.73 g/mol | [Generic Database] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |
Proposed Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
While no specific synthesis for Ethyl [2-(4-chlorophenoxy)phenyl]carbamate has been detailed in the available literature, a robust and logical synthetic route can be proposed based on well-established carbamate synthesis methodologies. The most direct approach involves the reaction of the key intermediate, 2-(4-chlorophenoxy)aniline, with ethyl chloroformate.[3][4]
Proposed Synthetic Workflow
The proposed synthesis is a straightforward N-acylation reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate.
Detailed Experimental Protocol
This protocol is a prospective method and should be optimized and validated in a laboratory setting.
Materials:
-
2-(4-chlorophenoxy)aniline
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-(4-chlorophenoxy)aniline (1.0 equivalent) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.[5]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1][6]
Prospective Biological Activities and Mechanism of Action
While direct biological data for Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is unavailable, the carbamate moiety is a well-known pharmacophore.[1][2] Based on the activities of structurally related compounds, we can hypothesize potential biological roles for this molecule.
Acetylcholinesterase Inhibition
A primary and extensively studied activity of many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7] Carbamates act as "pseudo-irreversible" inhibitors of AChE.[8][9][10][11] This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and as therapeutic agents for conditions like Alzheimer's disease.[7][12]
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Antimicrobial Activity
Various carbamate derivatives have demonstrated promising antimicrobial properties.[1][13][14] The lipophilic nature of the phenyl and chlorophenoxy groups in Ethyl [2-(4-chlorophenoxy)phenyl]carbamate may facilitate its passage through microbial cell membranes. The carbamate moiety itself can potentially interact with essential microbial enzymes, disrupting cellular processes and leading to bacteriostatic or bactericidal effects. Further research, including in vitro screening against a panel of pathogenic bacteria and fungi, is warranted to explore this potential.
Other Potential Activities
The carbamate scaffold is versatile and has been incorporated into drugs with a wide range of therapeutic applications, including anticancer and anticonvulsant agents.[1] In silico screening and target prediction studies could be valuable first steps in identifying other potential biological targets for Ethyl [2-(4-chlorophenoxy)phenyl]carbamate.[15][16][17][18]
Future Directions and Conclusion
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate represents an unexplored molecule with a scientifically sound basis for potential biological activity. This technical guide provides a foundational framework for initiating research into this compound. The immediate next steps should involve the laboratory synthesis and purification of this molecule, followed by comprehensive structural characterization. Subsequently, a systematic evaluation of its biological activities, beginning with acetylcholinesterase inhibition and broad-spectrum antimicrobial screening, is highly recommended. The findings from these initial studies will undoubtedly pave the way for a more in-depth understanding of the therapeutic or agrochemical potential of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate.
References
- CN100349861C - Ethyl carbamate and its preparation method - Google P
-
Synthesis of ethyl N-phenylcarbamate - PrepChem.com. (URL: [Link])
-
Ethyl carbamate in foods and beverages: a review. - CABI Digital Library. (URL: [Link])
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. (URL: https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf)
-
Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - NIH. (URL: [Link])
- CN111689858B - Method for preparing ethyl chloroformate - Google P
-
General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Preparation of ethyl chloroformate - PrepChem.com. (URL: [Link])
-
Determination of Ethyl N-Phenyl Carbamate, 4,4'-Methylenebis(ethyl phenylcarbamate) and 4,4' - RSC Publishing. (URL: [Link])
-
Nitration of Ethyl Carbamates of Phenylenediamines and Aniline - ResearchGate. (URL: [Link])
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. (URL: [Link])
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (URL: [Link])
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (URL: [Link])
-
N-ETHYL-p-CHLOROANILINE - Organic Syntheses Procedure. (URL: [Link])
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (URL: [Link])
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (URL: [Link])
-
Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed. (URL: [Link])
-
Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (URL: [Link])
-
Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (URL: [Link])
-
Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed. (URL: [Link])
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (URL: [Link])
-
In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm - MDPI. (URL: [Link])
-
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (URL: [Link])
-
Ethyl chloroformate | 831 Publications | 7377 Citations | Top Authors | Related Topics - SciSpace. (URL: [Link])
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters - ACS Publications. (URL: [Link])
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. (URL: [Link])
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega - ACS Publications. (URL: [Link])
-
(PDF) Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - ResearchGate. (URL: [Link])
-
In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science - ACS Publications. (URL: [Link])
-
PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC - NIH. (URL: [Link])
-
Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem. (URL: [Link])
-
Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (URL: [Link])
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (URL: [Link])
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 13. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
An In-Depth Technical Guide to the Role of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate in the Synthesis of Amoxapine
This guide provides a detailed examination of the synthesis of Amoxapine, a tetracyclic antidepressant, with a specific focus on the critical role of the intermediate, Ethyl [2-(4-chlorophenoxy)phenyl]carbamate. We will dissect the synthetic pathway, elucidate the underlying reaction mechanisms, and explain the strategic importance of this carbamate in constructing the complex dibenz[b,f][1][2]oxazepine core of the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of Intermediates in Amoxapine Synthesis
Amoxapine is a second-generation tricyclic antidepressant used in the treatment of major depressive disorder.[3] Its molecular architecture features a dibenzo[b,f][1][2]oxazepine heterocyclic system, which is central to its pharmacological activity. The efficient construction of this seven-membered ring is a key challenge in its synthesis.
At the heart of a widely employed synthetic route lies Ethyl [2-(4-chlorophenoxy)phenyl]carbamate (CAS No: 31879-60-4).[1][4] This molecule is not merely a passive intermediate but a strategically designed precursor. It serves a dual purpose: first, it carries the foundational 2-(4-chlorophenoxy)aniline backbone, and second, its ethyl carbamate moiety acts as an essential activating group that facilitates the subsequent crucial C-N bond formation and cyclization steps required to build the Amoxapine scaffold.[5][6] Understanding the function of this carbamate is paramount to comprehending the elegance and efficiency of the overall synthetic strategy.
The Synthetic Pathway: A Stepwise Elucidation
The synthesis of Amoxapine from its basic precursors is a multi-step process where each transformation is carefully chosen to set the stage for the next. The formation and subsequent reaction of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is the central event in this sequence.
Step 1: Genesis of the Core Structure - Synthesis of 2-(4-chlorophenoxy)aniline
The journey begins with the synthesis of 2-(4-chlorophenoxy)aniline (CAS No: 2770-11-8), the key building block that contains the two essential phenyl rings linked by an ether bond.[7][8] This aromatic amine is the nucleophile upon which the carbamate group will be installed. Various methods exist for its preparation, including routes starting from biphenyl or 9-fluorenone, which involve nitration, chlorination, and reduction or ring-opening, amidation, and rearrangement sequences.[9][10]
Step 2: Formation of the Key Intermediate - Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
This step marks the introduction of the carbamate functionality. 2-(4-chlorophenoxy)aniline (or its hydrochloride salt) is reacted with ethyl chloroformate in the presence of a base, such as pyridine, which serves to neutralize the HCl generated during the reaction.[5][6]
Causality Behind the Experimental Choice:
-
Nucleophilic Acyl Substitution: The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate.
-
Role of the Carbamate Group: The introduction of the ethyl carbamate group serves two critical functions. It acts as a protecting group for the reactive aniline nitrogen, preventing unwanted side reactions in the subsequent step. More importantly, it transforms the nitrogen into a component of a urea-like system in the next stage, which is primed for intramolecular cyclization.
Step 3: Elaboration and Cyclization - The Carbamate's Core Function
Contrary to a direct intramolecular cyclization, the ethyl carbamate intermediate is strategically employed to first introduce the piperazine moiety, which is an integral part of the final Amoxapine structure.
The Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is condensed with N-carbethoxypiperazine.[5][6] This reaction is typically performed in a non-polar solvent like benzene, driven by a strong base such as sodium methoxide (NaOCH₃).[5] The product of this step is Ethyl 4-{[o-(p-chlorophenoxy)phenyl]carbamoyl}-1-piperazinecarboxylate .[3][5]
Mechanistic Insight: This is essentially a transamidation reaction. The base deprotonates the carbamate nitrogen, creating a more potent nucleophile that attacks the carbonyl of the N-carbethoxypiperazine, or alternatively, the base facilitates the elimination of the ethoxy group from the initial carbamate, leading to an isocyanate intermediate which is then attacked by the piperazine nitrogen. The result is the transfer of the 2-(4-chlorophenoxy)phenyl moiety to the piperazine ring, forming a crucial urea-like linkage.
This is the definitive ring-forming step where the dibenz[b,f][1][2]oxazepine core is forged. The intermediate from the previous step is treated with a powerful cyclizing agent, typically a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃), under reflux conditions.[5][6]
The Causality of Cyclization:
-
Electrophilic Aromatic Substitution: The P₂O₅/POCl₃ mixture acts as a strong Lewis acid and dehydrating agent. It activates the carbonyl oxygen of the urea linkage, making the carbonyl carbon highly electrophilic.
-
Proximity and Favorability: The molecule is now perfectly configured for an intramolecular Friedel-Crafts-type acylation. An ortho position on the unsubstituted phenyl ring, held in close proximity to the activated carbonyl group, acts as the nucleophile. This intramolecular attack is kinetically favored over intermolecular reactions.
-
Final Steps: The subsequent loss of a proton re-aromatizes the ring, and the reaction cascade results in the formation of the seven-membered oxazepine ring. A final hydrolysis step, often under alkaline conditions, removes the N-carboethoxy protecting group from the piperazine ring to yield Amoxapine.[6]
Data Presentation
Table 1: Key Chemical Entities in Amoxapine Synthesis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-(4-Chlorophenoxy)aniline | 2770-11-8 | C₁₂H₁₀ClNO | 219.67 | Starting Material |
| Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | 31879-60-4 | C₁₅H₁₄ClNO₃ | 291.73 | Key Intermediate |
| Ethyl 4-{[o-(p-chlorophenoxy)phenyl]-carbamoyl}-1-piperazinecarboxylate | 31879-61-5 | C₂₀H₂₂ClN₃O₄ | 403.86 | Cyclization Precursor |
| Amoxapine | 14028-44-5 | C₁₇H₁₆ClN₃O | 313.78 | Final API |
Experimental Protocols
The following protocols are synthesized from established literature procedures and serve as a guide for researchers.[5][6]
Protocol 1: Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
-
Suspend 125 g of 2-(4-chlorophenoxy)aniline hydrochloride in 100 mL of dry pyridine.
-
To this suspension, cautiously add a solution of 90 mL of ethyl chloroformate dissolved in 150 mL of diethyl ether.
-
Maintain the reaction mixture at room temperature for 72 hours with occasional stirring.
-
Quench the reaction by diluting with approximately 500 mL of water.
-
Extract the aqueous layer with 300 mL of diethyl ether.
-
Wash the combined ethereal extract with 300 mL of water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield the product as a viscous oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of Amoxapine via Cyclization
-
Dissolve 70 g of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate and 120 g of N-carbethoxypiperazine in 100 mL of dry benzene.
-
Add a catalytic amount of a strong base (e.g., sodium methoxide).
-
Reflux the mixture to drive the condensation reaction to completion, monitoring by TLC.
-
Upon completion, cool the reaction and work up appropriately to isolate Ethyl 4-{[o-(p-chlorophenoxy)phenyl]carbamoyl}-1-piperazinecarboxylate.
-
To the isolated intermediate, add a mixture of phosphorus pentoxide and phosphorus oxychloride.
-
Heat the mixture to reflux to induce cyclization.
-
After cyclization is complete (monitored by TLC), cool the reaction mixture and cautiously quench it.
-
Perform an alkaline hydrolysis to remove the carboethoxy protecting group from the piperazine moiety.
-
Purify the crude product by recrystallization or chromatography to obtain pure Amoxapine.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the key mechanistic transformation.
Caption: Overall synthetic workflow for Amoxapine synthesis.
Caption: The key intramolecular cyclization mechanism.
Conclusion
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is a linchpin intermediate in the synthesis of Amoxapine. Its role extends beyond that of a simple precursor; it is a carefully selected molecule that activates the 2-(4-chlorophenoxy)aniline core, enabling a strategic condensation with the piperazine moiety. The resulting urea-like structure is perfectly poised for a high-yield intramolecular cyclization, efficiently constructing the complex tricyclic dibenz[b,f][1][2]oxazepine system. This synthetic route exemplifies a sophisticated approach in medicinal chemistry, where intermediates are designed not just as building blocks, but as functional tools to orchestrate complex bond formations with precision and control.
References
-
Synchemia. Amoxapine Chlorophenoxyaniline Carbamate (USP). Available at: [Link]
-
Pharmaffiliates. Amoxapine-Impurities. Available at: [Link]
-
Apicule. 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8) API Intermediate Manufacturers. Available at: [Link]
- Google Patents. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
- Google Patents. CN109970571B - Synthesis process of 2-(4-chlorphenyl) aniline.
-
LookChem. Synthetic Method of Amoxapine. Available at: [Link]
-
Collection of Czechoslovak Chemical Communications. Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H). Available at: [Link]
-
Journal of Medicinal Chemistry. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Available at: [Link]
-
Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
-
Molecules. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Available at: [Link]
Sources
- 1. synchemia.com [synchemia.com]
- 2. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]
- 6. Amoxapine CAS#: 14028-44-5 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. apicule.com [apicule.com]
- 9. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]
- 10. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Introduction: Context and Significance
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate (CAS No: 31879-60-4) is a key organic molecule often utilized as a pharmaceutical reference standard and an important intermediate in the synthesis of various compounds.[1][2] Notably, it is recognized as a related compound to Amoxapine, an antidepressant drug, making its synthesis and characterization critical for quality control and drug development processes.[3]
This document provides a comprehensive, two-step protocol for the synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate. The synthetic strategy is rooted in fundamental and robust organic reactions, beginning with the formation of a diaryl ether intermediate, 2-(4-chlorophenoxy)aniline, via an Ullmann condensation, followed by the formation of the target carbamate through reaction with ethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Retrosynthetic Analysis and Strategic Rationale
The synthesis is logically approached by disconnecting the target molecule into two key precursors. The primary disconnection is at the carbamate's N-C(O) bond, identifying 2-(4-chlorophenoxy)aniline as the key amine intermediate. This intermediate is further disconnected at the diaryl ether C-O bond, leading back to commercially available starting materials.
Our two-step forward synthesis is therefore:
-
Step 1: Ullmann Condensation to form the diaryl ether, 2-(4-chlorophenoxy)aniline.
-
Step 2: Carbamoylation of the resulting aniline to yield the final product.
This approach was selected for its reliability and the extensive documentation of the chosen reaction classes in organic synthesis literature. The Ullmann condensation, while a classic reaction, has seen modern improvements that enhance its efficiency for constructing diaryl ether linkages, which are prevalent in biologically active molecules.[4][5] The subsequent carbamoylation is a standard, high-yielding transformation for converting amines to their corresponding carbamates.[6][7]
Visualization of the Synthetic Workflow
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-(4-chlorophenoxy)aniline via Ullmann Condensation
Expertise & Experience: The Choice of Ullmann Condensation
The formation of the diaryl ether linkage is the cornerstone of this synthesis. The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for this purpose.[5] While modern palladium-catalyzed Buchwald-Hartwig amination could also be considered, the Ullmann reaction is often more cost-effective for large-scale production and is highly effective for C-O bond formation.[4]
The classic Ullmann conditions require high temperatures (often >200°C) and stoichiometric copper.[8] However, the protocol described here employs a more contemporary approach using a catalytic amount of a copper(I) salt (CuI) and a polar aprotic solvent (DMF), which allows the reaction to proceed at a more moderate temperature. The base, potassium carbonate (K2CO3), is crucial for deprotonating the phenol, forming the potassium phenoxide nucleophile in situ, which then attacks the aryl halide in the copper-catalyzed cycle.[9]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Bromoaniline | 172.02 | 8.60 g | 50.0 | 1.0 |
| 4-Chlorophenol | 128.56 | 7.07 g | 55.0 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 | 0.1 |
| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 13.82 g | 100.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Toluene | - | 200 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | 100 mL | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromoaniline (8.60 g, 50.0 mmol), 4-chlorophenol (7.07 g, 55.0 mmol), copper(I) iodide (0.95 g, 5.0 mmol), and anhydrous potassium carbonate (13.82 g, 100.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 140°C. Stir the mixture vigorously under a nitrogen atmosphere for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with toluene (3 x 100 mL).
-
Combine the organic layers and wash with 2M HCl (2 x 25 mL) to remove any unreacted aniline, followed by saturated NaHCO3 solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford 2-(4-chlorophenoxy)aniline as a solid.
-
Part 2: Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Expertise & Experience: The Carbamoylation Step
This step transforms the primary aromatic amine of the intermediate into the target ethyl carbamate. The reaction of an amine with an alkyl chloroformate is a highly efficient and general method for carbamate synthesis.[6] The mechanism is a classic nucleophilic acyl substitution.
Sources
- 1. ethyl (2-(4-chlorophenoxy)phenyl)carbamate - SRIRAMCHEM [sriramchem.com]
- 2. echemi.com [echemi.com]
- 3. apicule.com [apicule.com]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Carbamate Synthesis & Purification
Welcome to the technical support center for carbamate synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis and purification of carbamate-containing molecules. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges, from low yields to persistent impurities.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these common issues effectively.
Section 1: Troubleshooting Guide for Carbamate Synthesis
This section addresses the most frequent problems encountered during the carbamate formation step. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My carbamate synthesis from an alcohol and an isocyanate is giving a very low yield, and I'm isolating a significant amount of a white, insoluble solid. What's happening?
A1: This is a classic and highly common issue. The insoluble solid is almost certainly a symmetrically substituted urea, and its formation is directly linked to the presence of water, which competes with your alcohol for the isocyanate.
Root Cause Analysis: Isocyanates are extremely electrophilic and react rapidly with nucleophiles. While the intended reaction is with your alcohol, any trace moisture present will also react to form an unstable carbamic acid intermediate. This intermediate quickly decarboxylates (loses CO₂) to generate a primary amine. This newly formed amine is a potent nucleophile and will immediately react with a second molecule of your starting isocyanate, producing a highly stable and often insoluble symmetrical urea byproduct.[1]
Troubleshooting Protocol & Solutions:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like THF, Dichloromethane (DCM), or Toluene should be dried over molecular sieves (3Å or 4Å) or passed through a solvent purification system.
-
Reagents: Ensure your alcohol and any base used are anhydrous. If necessary, dry the alcohol by co-evaporation with anhydrous toluene or by storing it over activated molecular sieves.
-
-
Optimize Reagent Addition:
-
Slow Addition: Add the isocyanate solution dropwise to the solution of the alcohol. This maintains a low concentration of the isocyanate, favoring the reaction with the alcohol which is present in excess locally.
-
Inverse Addition: In some cases, slowly adding the alcohol to the isocyanate solution can be beneficial, especially if the alcohol is highly reactive.
-
-
Catalyst Use:
-
For less reactive alcohols, especially secondary or tertiary ones, a catalyst may be necessary. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or more potent catalysts like dibutyltin dilaurate (DBTDL) or 4-dimethylaminopyridine (DMAP). Use these at catalytic amounts (0.1-5 mol%).
-
-
Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C can help control the reaction rate and minimize side reactions. For hindered or unreactive substrates, the reaction may need to be warmed to room temperature or gently heated after the initial addition is complete.[2]
Q2: I'm trying to synthesize a carbamate from a sterically hindered alcohol, and the reaction is not proceeding even under anhydrous conditions. What should I do?
A2: Steric hindrance dramatically reduces the nucleophilicity of the alcohol, making the reaction with standard isocyanates or chloroformates very slow or unsuccessful. You need to increase the electrophilicity of your carbonyl source or activate the alcohol.
Root Cause Analysis: The bulky groups around the hydroxyl moiety physically block the approach of the electrophilic partner (e.g., isocyanate). Furthermore, electron-donating alkyl groups can slightly reduce the acidity of the hydroxyl proton, making it a poorer nucleophile. Standard conditions often fail to overcome this high activation energy barrier.[1]
Troubleshooting Protocol & Solutions:
-
Use a More Reactive Carbonyl Source:
-
Phosgene Equivalents: While highly toxic and requiring specialized handling, phosgene or its safer solid equivalent, triphosgene, can be used to first form a highly reactive chloroformate from the alcohol in situ, which then reacts with an amine. This approach is often more successful for hindered systems.
-
N,N'-Disuccinimidyl Carbonate (DSC): DSC is an excellent reagent for coupling hindered alcohols and amines.[1] The alcohol first reacts with DSC to form an activated succinimidyl carbonate, which is a superb leaving group, facilitating the subsequent attack by the amine.[1]
-
-
Activate the Alcohol:
-
Form the Alkoxide: Convert the alcohol to its corresponding alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like THF or DMF. The resulting alkoxide is a much stronger nucleophile and will react more readily with the isocyanate or chloroformate.
-
Caution: Ensure the base is fully consumed or quenched before workup to avoid side reactions.
-
-
Increase Reaction Temperature & Time: For hindered substrates, reactions often require elevated temperatures (e.g., refluxing in toluene) and extended reaction times (monitor by TLC or LC-MS).
-
Leverage Catalysis: Strong Lewis acids or highly active organometallic catalysts can sometimes promote the reaction. However, substrate compatibility must be carefully evaluated.
Section 2: Navigating Carbamate Purification
Purification is often as challenging as the synthesis itself. This section provides solutions for common purification hurdles.
Q1: How can I effectively remove the symmetrical urea byproduct from my reaction mixture? It co-elutes with my product on silica gel.
A1: Urea byproducts are notoriously difficult to remove via standard silica gel chromatography due to their polarity, which is often similar to that of the desired carbamate product. The key is to exploit differences in solubility or reactivity.
Troubleshooting Protocol & Solutions:
-
Selective Precipitation/Crystallization: This is the most effective and scalable method.
-
Solubility Differences: Ureas are often much less soluble in non-polar solvents than carbamates. After the reaction, concentrate the crude mixture and triturate it with a solvent system where the carbamate is soluble but the urea is not. Common choices include diethyl ether, mixtures of hexanes and ethyl acetate, or dichloromethane.
-
Procedure:
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a minimal amount of a suitable solvent (e.g., DCM) to dissolve the carbamate.
-
Slowly add a non-polar solvent (e.g., hexanes or diethyl ether) until a precipitate (the urea) forms.
-
Stir or sonicate the slurry for 15-30 minutes.
-
Filter the mixture through a pad of Celite or a sintered glass funnel, washing the solid with more of the non-polar solvent.
-
The desired carbamate will be in the filtrate.
-
-
-
Acidic Wash (for basic impurities): If your carbamate is stable to mild acid, an aqueous wash with dilute HCl (e.g., 1M) can protonate and remove unreacted amine starting materials, but it will not remove the urea.
-
Alternative Chromatography:
-
Reverse-Phase Chromatography (C18): If the carbamate is sufficiently non-polar, reverse-phase HPLC or flash chromatography can be effective, as the elution order is inverted compared to normal phase.
-
Alumina Chromatography: Basic or neutral alumina can sometimes provide different selectivity compared to silica gel.
-
Q2: My carbamate product appears to be decomposing on the silica gel column. My collected fractions contain the starting alcohol or amine. Why is this happening and how can I prevent it?
A2: Carbamates, particularly those derived from tertiary alcohols (like tert-butoxycarbonyl, or Boc groups) or those with electron-withdrawing groups, can be labile to the acidic nature of standard silica gel.
Root Cause Analysis: Standard silica gel has a pKa of ~4-5 due to surface silanol groups (Si-OH), making it an acidic stationary phase. This acidity can be sufficient to catalyze the hydrolysis or cleavage of sensitive carbamates, especially during the long contact time of column chromatography. The decomposition regenerates the constituent alcohol and isocyanate, which may then hydrolyze to the amine.
Troubleshooting Protocol & Solutions:
-
Deactivate the Silica Gel:
-
Base Washing: Before running the column, flush the packed silica gel with a solvent system containing 1-2% of a non-nucleophilic base like triethylamine (TEA).[3] This will neutralize the acidic silanol groups.
-
Procedure:
-
Pack the column with silica gel as usual.
-
Prepare your eluent (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1-2% TEA by volume.
-
Flush the column with at least 2-3 column volumes of this basic eluent before loading your sample.
-
Run the entire chromatography using the eluent containing TEA.
-
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. For sensitive carbamates, neutral or basic alumina is an excellent alternative to silica gel.[3]
-
Florisil® or Celite®: These are less acidic alternatives that can be used for plug filtration or chromatography of less polar compounds.
-
-
Minimize Contact Time:
-
Run the column faster: Use a slightly more polar solvent system than what TLC might suggest to ensure the compound elutes quickly.
-
Plug Filtration: If the goal is simply to remove highly polar or non-polar impurities, a short "plug" of silica or alumina is preferable to a long column.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common carbamoylating agents like isocyanates, chloroformates, and CDI?
A1: The choice of reagent depends on factors like substrate reactivity, functional group tolerance, and safety considerations.
| Reagent | Pros | Cons | Best For |
| Isocyanates | Highly reactive, simple 1:1 stoichiometry with alcohols, often high yielding. | Highly toxic, moisture-sensitive (leads to urea byproduct), may not be commercially available for complex structures. | Simple, direct synthesis with available alcohols and isocyanates. |
| Chloroformates | Readily available for many alkyl groups, react well with amines. | Toxic (phosgene derivatives), reaction generates HCl which must be scavenged by a base, can form urea byproducts.[1] | Protecting amines, especially when the corresponding isocyanate is not available. |
| CDI (N,N'-Carbonyldiimidazole) | Solid, easy to handle, safer than phosgene/chloroformates, byproducts (imidazole, CO₂) are easily removed.[4][5] | Two-step, one-pot procedure; can be slower than other methods. | General purpose, especially when avoiding toxic reagents and difficult purifications is a priority. |
| DSC (N,N'-Disuccinimidyl Carbonate) | Highly effective for hindered substrates, mild reaction conditions, forms stable activated intermediates.[1] | More expensive than other reagents. | Coupling sterically hindered alcohols and amines where other methods fail. |
Q2: How can I monitor the progress of my carbamate synthesis reaction?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective methods.
-
TLC: This is a quick and easy method. Spot the starting materials and the reaction mixture on a silica plate. The carbamate product will typically have an Rf value intermediate between the alcohol/amine and the isocyanate/chloroformate. The disappearance of the limiting starting material indicates reaction completion.
-
LC-MS: This provides more definitive information. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z). It is also invaluable for identifying byproducts like the symmetrical urea, which will have a distinct mass.[6][7]
Section 4: Key Experimental Workflows & Diagrams
Workflow 1: General Protocol for Carbamate Synthesis from an Alcohol and Isocyanate
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).
-
Reagent Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq.) and a catalytic amount of DBTDL (0.01 eq.) in anhydrous DCM.
-
Reaction: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the isocyanate (1.05 eq.) dropwise to the cooled solution over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding a small amount of methanol. Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or column chromatography as described in Section 2.
Diagram 1: Troubleshooting Low Yield in Isocyanate Reactions
Caption: Decision tree for diagnosing low-yield carbamate synthesis.
Diagram 2: Carbamate Synthesis & Purification Workflow
Caption: General workflow for carbamate synthesis and purification.
References
- BenchChem. (n.d.). Improving the efficiency of carbamate formation.
-
Ren, Y., & Rousseaux, S. A. L. (2018). A Mild and Metal-Free Synthesis of Aryl Isocyanates and Unsymmetrical Ureas from Arylamines and CO2. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A New, Mild, and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
-
Ghosh, A. K., & Kumaragurubaran, N. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–32. [Link]
-
Bui, C. V., Rosenau, T., & Hettegger, H. (2023). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Cellulose, 30(2), 915–932. [Link]
- ResearchGate. (n.d.). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases.
- U.S. Patent No. US3725210A. (1973). Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping.
- ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate.
-
Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
-
Reddit. (n.d.). r/chemistry - Alternatives to silica gel or alternative method of purification? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
-
Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814–2817. [Link]
-
Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
- MDPI. (2024). Solvent Selection for Efficient CO2 Capture.
- ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates.
-
UreaKnowHow. (2001). Process for the preparation of urea. Retrieved from [Link]
- Royal Society of Chemistry. (2015).
- ResearchGate. (n.d.). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.
-
Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]
- U.S. Patent No. US7914682B2. (2011).
-
Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- BenchChem. (n.d.). Preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage.
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
-
University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]
- ResearchGate. (n.d.). Expanding GSK's Solvent Selection Guide.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 6. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 7. rsc.org [rsc.org]
Welcome to the technical support center for the analysis of Amoxapine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the chromatographic resolution of Amoxapine, its metabolites, and potential impurities.
Introduction to the Analytical Challenge
Amoxapine, a dibenzoxazepine tricyclic antidepressant, is the N-demethylated metabolite of the antipsychotic drug, loxapine.[1] Its analysis is critical in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. The primary analytical challenge lies in achieving adequate separation of Amoxapine from its structurally similar active metabolites, primarily 7-hydroxyamoxapine and 8-hydroxyamoxapine, as well as potential degradation products.[2] Inadequate resolution can lead to inaccurate quantification, compromising data integrity and potentially impacting patient safety.
This guide will address common issues encountered during the HPLC and UPLC analysis of Amoxapine and provide a systematic approach to troubleshooting and method enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant peak tailing for my Amoxapine peak. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like Amoxapine is a common issue in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic amine groups of the analyte and residual silanol groups on the silica-based stationary phase.[3][4]
Causality and Troubleshooting Steps:
-
Mobile Phase pH: The pH of your mobile phase is a critical factor. At a pH close to the pKa of Amoxapine's piperazine ring (pKa ~8.7), a portion of the analyte will be protonated.[5] These positively charged molecules can interact strongly with negatively charged, ionized silanol groups on the column packing, leading to tailing.
-
Solution: Lowering the mobile phase pH to around 3 will fully protonate the Amoxapine and suppress the ionization of the silanol groups, minimizing these secondary interactions.[6]
-
-
Column Choice: Not all C18 columns are created equal. Older generation columns may have a higher concentration of accessible silanol groups.
-
Solution: Utilize a modern, high-purity silica column with end-capping. These columns are designed to have minimal residual silanols, thus reducing peak tailing for basic compounds.
-
-
Buffer Concentration: Inadequate buffering of the mobile phase can lead to pH shifts within the column, exacerbating tailing.
-
Solution: Ensure your mobile phase contains an appropriate buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 10-25 mM) to maintain a consistent pH.
-
-
Mass Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[3]
-
Solution: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Q2: My chromatogram shows split peaks for Amoxapine. What could be causing this?
A2: Peak splitting can be frustrating and can arise from several sources, both chemical and mechanical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
-
Disrupted Sample Path: If all peaks in your chromatogram are split, it points to a physical problem in your system. A void at the head of the column or a partially plugged inlet frit can cause the sample to travel through two different paths, resulting in a split peak.[6][7]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent frit blockage.[6]
-
-
Injection Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including splitting.[6]
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible.
-
-
Co-elution: If only the Amoxapine peak is splitting, it could be that you are actually seeing two different, but very closely eluting, compounds.[7] This could be an impurity or a degradation product.
-
Solution: To test this, slightly alter your mobile phase composition (e.g., change the organic-to-aqueous ratio by a few percent) or adjust the temperature. If the two parts of the split peak separate further, it confirms co-elution, and you will need to further optimize your method to achieve baseline resolution.[7]
-
Q3: I am struggling to separate Amoxapine from its 8-hydroxy metabolite. What strategies can I employ to improve resolution?
A3: Enhancing the resolution between a parent drug and its hydroxylated metabolite often requires a multi-faceted approach, focusing on selectivity.
Strategies for Improving Resolution:
| Strategy | Principle of Action | Key Considerations |
| Mobile Phase Composition | Altering the organic modifier (e.g., acetonitrile vs. methanol) can change the selectivity of the separation.[8] | Acetonitrile and methanol have different properties that can affect the interactions between the analytes and the stationary phase. |
| pH Adjustment | Fine-tuning the mobile phase pH can alter the ionization state of the analytes, impacting their retention and selectivity. | Even small changes in pH can have a significant effect on resolution. |
| Column Temperature | Increasing the column temperature can improve efficiency and may also alter selectivity.[7] | Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks. |
| Gradient Optimization | A shallower gradient can increase the separation between closely eluting peaks. | This will likely increase the overall run time. |
| Column Chemistry | Switching to a different stationary phase (e.g., a phenyl-hexyl column) can provide alternative selectivity based on different interaction mechanisms. | Phenyl-hexyl columns can offer enhanced resolution for aromatic compounds. |
Advanced Technique: UPLC
For particularly challenging separations, transitioning from HPLC to Ultra-Performance Liquid Chromatography (UPLC) can provide a significant boost in resolution. UPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures.[9] This leads to a dramatic increase in column efficiency, resulting in sharper peaks and better separation in a shorter amount of time.[9]
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows.
Protocol 1: Forced Degradation Study of Amoxapine
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating method, as recommended by ICH guidelines.[10]
Objective: To generate potential degradation products of Amoxapine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Amoxapine in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all samples by HPLC or UPLC-MS to identify and separate the degradation products from the parent Amoxapine peak. A study on the degradation of Amoxapine in artificial gastric juice identified [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and 2-chlorodibenzo[b,f][11]oxazepin-11(10H)-one as degradation products.[12]
Protocol 2: Chiral Separation of Amoxapine Enantiomers
While Amoxapine itself is not chiral, some of its metabolites or related compounds may be. Chiral separation is crucial in drug development as enantiomers can have different pharmacological and toxicological profiles. The direct approach using a chiral stationary phase (CSP) is most common.[13]
Objective: To resolve the enantiomers of a chiral Amoxapine-related compound.
Methodology:
-
Column Selection: Choose a polysaccharide-based CSP, such as one derived from cellulose or amylose. Amylose (3,5-dimethylphenylcarbamate) based CSPs have shown good enantioselectivity for a wide range of compounds.[14]
-
Mobile Phase Screening:
-
Start with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
If resolution is not achieved, systematically vary the ratio of the alcohol modifier.
-
Small amounts of additives, such as diethylamine for basic compounds, can improve peak shape.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).
-
Lower temperatures often lead to better enantioselectivity, but at the cost of longer retention times and broader peaks.
-
-
Flow Rate Adjustment:
-
Optimize the flow rate to achieve the best balance between resolution and analysis time. A lower flow rate can sometimes improve resolution.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy.[15][16]
Data Presentation
Here is a summary of typical starting conditions for Amoxapine analysis and how to modify them for improved resolution.
Table 1: HPLC Method Parameters for Amoxapine Analysis
| Parameter | Initial Condition | Optimization Strategy for Better Resolution |
| Column | C18, 4.6 x 150 mm, 5 µm | Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm for UPLC) or a different stationary phase (e.g., Phenyl-Hexyl). |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (pH 4.5) (50:50 v/v)[5] | Adjust the organic to aqueous ratio. Try methanol as the organic modifier. Fine-tune the pH. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate to 0.8 mL/min to increase the number of theoretical plates. |
| Column Temp. | 30°C | Increase to 35°C or 40°C to improve efficiency. |
| Detection | UV at 252 nm[5] | Use a photodiode array (PDA) detector to check for peak purity. |
| Injection Vol. | 10 µL | Reduce to 5 µL if peak fronting or tailing is observed. |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for method development aimed at enhancing resolution.
Caption: The Resolution Triangle: A systematic approach to HPLC method development.
Conclusion
Enhancing the resolution of Amoxapine and its related compounds is a systematic process that involves a deep understanding of chromatographic principles. By methodically addressing issues such as peak tailing and splitting, and by strategically optimizing parameters that affect selectivity, efficiency, and retention, researchers can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical steps to troubleshoot and improve your chromatographic separations, ensuring the generation of high-quality, accurate data in your research and development endeavors.
References
-
Ketchum, C., Robinson, C. A., & Scott, J. W. (1983). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Therapeutic Drug Monitoring, 5(3), 309–312. Available from: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Patel, V., Bhimani, Y., & Tandel, H. (2025). Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences, 3(11), 907-917. Available from: [Link]
-
Li, Q., et al. (2025). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites. Frontiers in Pharmacology, 16, 1531496. Available from: [Link]
-
Hughes, N. C., et al. (2012). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 4(1), 35-46. Available from: [Link]
-
Saito, T., et al. (2021). Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice. Biological & Pharmaceutical Bulletin, 44(8), 1143-1148. Available from: [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Available from: [Link]
-
Pharma Guideline. (2018). Differences between HPLC and UPLC. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
St-Jean, E., & Le, M. (2023). Amoxapine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Pesce, A., et al. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing. Journal of Analytical Toxicology, 36(6), 390-398. Available from: [Link]
-
Hughes, N. C., et al. (2012). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 4(1), 35-46. Available from: [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]
-
Wong, S. H. Y., & Waugh, S. W. (1983). Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum. Clinical Chemistry, 29(2), 314-318. Available from: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Soni, S. D., & Guttman, D. E. (1982). Tricyclic Antidepressants: A Simplified Approach for the Routine Clinical Monitoring of Parent Drug and Metabolites in Plasma Using HPLC. Therapeutic Drug Monitoring, 4(4), 409-417. Available from: [Link]
-
Human Metabolome Database. (2012). Amoxapine (HMDB0014683). Available from: [Link]
-
Atinary Technologies. (2024). Optimizing HPLC method development to maximize peak resolution. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Zhang, T., et al. (2012). Development and validation of HPLC methods for enantioseparation of mirtazapine enantiomers at analytical and semipreparative scale using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 100-105. Available from: [Link]
-
Korrapati, U. M., & Chintala, R. (2014). New Stability Indicating RP-HPLC and Spectrophotometric Methods for the Determination of Amoxapine in Tablet Dosage Form. Trade Science Inc. Available from: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for amoxapine and CYP2D6. Available from: [Link]
-
Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Supplements. Available from: [Link]
-
Blessy, M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 98, 113-125. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Patel, V., Bhimani, Y., & Tandel, H. (2025). Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences, 3(11), 907-917. Available from: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-200. Available from: [Link]
-
Wikipedia. (n.d.). Amoxapine. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Patel, K., & Taleuzzaman, M. (2023). The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]
-
Madej, K., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5940. Available from: [Link]
-
Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. Available from: [Link]
-
Contino, A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8506. Available from: [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Available from: [Link]
-
Alwsci. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Available from: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Available from: [Link]
Sources
- 1. Amoxapine - Wikipedia [en.wikipedia.org]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. waters.com [waters.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. agilent.com [agilent.com]
- 7. sepscience.com [sepscience.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Amoxapine Degradation Products: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the degradation products of Amoxapine, a dibenzoxazepine tricyclic antidepressant. Understanding the stability of a drug substance and the profile of its degradation products is a critical aspect of drug development and quality control, directly impacting the safety and efficacy of the final pharmaceutical product. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of Amoxapine stability testing, from understanding its degradation pathways to implementing robust analytical methods for monitoring its impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction to Amoxapine and the Imperative of Degradation Profiling
Amoxapine is a second-generation antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor and a serotonin 5-HT2 receptor antagonist. Its chemical structure, featuring a dibenzoxazepine core and a piperazine side chain, presents several sites susceptible to chemical degradation under various environmental conditions. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent stability testing to identify potential degradation products that could form during the manufacturing, storage, and shelf-life of a drug product. These degradants, even in trace amounts, can potentially alter the drug's therapeutic effect or exhibit toxicity. Therefore, a thorough understanding of Amoxapine's degradation profile is not merely a regulatory hurdle but a scientific necessity to ensure patient safety.
Forced degradation studies are an indispensable tool in this process. By subjecting the drug substance to extreme conditions—such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress—we can accelerate the formation of degradation products and predict the drug's long-term stability. The insights gained from these studies are crucial for developing stability-indicating analytical methods (SIAMs), which are capable of separating and quantifying the intact drug from its potential degradation products.
Unraveling the Degradation Pathways of Amoxapine
Our extensive review of the literature reveals that Amoxapine is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary pathways involve modifications to the piperazine ring and the dibenzoxazepine nucleus.
Forced Degradation Studies: A Summary
Forced degradation is the cornerstone of stability testing. The choice of stress conditions is guided by the drug's chemical structure and the potential environmental exposures it may encounter. For Amoxapine, typical stress conditions include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Photolytic Degradation: Exposure to UV and visible light, as per ICH Q1B guidelines.
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).
These studies have successfully generated and identified several degradation products, which are crucial for the development and validation of SIAMs.
Key Degradation Products and Their Formation
Several studies have focused on the separation and identification of Amoxapine's degradation products. While the exact structures can vary depending on the specific stress conditions, some key degradants have been consistently reported. For instance, degradation often occurs at the piperazine moiety.
The following diagram illustrates a generalized workflow for conducting forced degradation studies and subsequent analysis.
Caption: Workflow for Forced Degradation of Amoxapine.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for accurately profiling Amoxapine's degradation products. The ideal method should be specific, sensitive, and robust, allowing for the clear separation of the parent drug from all potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful and widely used techniques for this purpose.
Overview of Common Techniques
-
HPLC with UV/Photodiode Array (PDA) Detection: This is the workhorse of pharmaceutical analysis. It offers excellent resolving power and quantitative capabilities. A PDA detector is particularly useful as it provides spectral information, which can help in peak identification and purity assessment.
-
UPLC: This technique uses smaller particle size columns (<2 µm) and higher pressures than conventional HPLC. The result is significantly faster analysis times, better resolution, and increased sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with a mass spectrometer provides an unparalleled level of specificity and sensitivity. MS detection allows for the determination of the molecular weight of the degradation products, and tandem MS (MS/MS) can provide structural information, which is invaluable for identifying unknown impurities.
Performance Comparison
The following table summarizes the key performance attributes of these techniques in the context of Amoxapine degradation analysis.
| Parameter | HPLC-UV/PDA | UPLC-UV/PDA | LC-MS |
| Specificity | Good; relies on chromatographic separation. | Very Good; enhanced resolution improves separation of closely eluting peaks. | Excellent; provides mass-to-charge ratio information for definitive identification. |
| Sensitivity | Moderate; suitable for impurities at levels >0.1%. | High; sharper peaks lead to lower detection limits. | Very High; capable of detecting trace-level impurities. |
| Resolution | Good. | Excellent. | Dependent on the chromatographic front-end (HPLC or UPLC). |
| Analysis Time | Standard (e.g., 15-30 minutes). | Fast (e.g., <10 minutes). | Dependent on the chromatographic method. |
| Cost & Complexity | Lower cost, relatively simple operation. | Higher initial investment, requires more robust instrumentation. | Highest cost and complexity. |
| Identification Power | Limited to retention time and UV spectra matching. | Similar to HPLC-UV. | Provides molecular weight and structural information for unknown identification. |
The choice between these methods often depends on the stage of drug development. HPLC-UV is often sufficient for routine quality control, while UPLC and LC-MS are indispensable during method development, forced degradation studies, and for the characterization of unknown impurities.
Recommended Experimental Protocols
To provide actionable insights, we present a detailed protocol for a stability-indicating UPLC-MS method, which represents the current state-of-the-art for this type of analysis. This protocol is a composite based on best practices described in the scientific literature.
Protocol: UPLC-MS Method for Amoxapine and its Degradation Products
Objective: To develop a rapid and sensitive UPLC-MS method for the separation and identification of Amoxapine and its degradation products generated under forced degradation conditions.
1. Instrumentation and Columns:
-
UPLC System: An ultra-high-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer for accurate mass measurements.
-
Column: A C18 reversed-phase column with a small particle size (e.g., 1.7 µm), such as an Acquity UPLC BEH C18 column (50 mm x 2.1 mm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water. Rationale: Formic acid provides a source of protons for efficient ionization in positive ion mode mass spectrometry and helps to achieve good peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds like Amoxapine.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes. Rationale: A gradient is necessary to elute both the polar degradation products and the more non-polar parent drug within a reasonable time, while maintaining good resolution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
Injection Volume: 2 µL.
-
PDA Detection: 210-400 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The piperazine moiety in Amoxapine is basic and readily protonated, making positive ion mode ESI highly sensitive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Full scan mode for detecting all ions, and data-dependent MS/MS for fragmentation of the most abundant ions to aid in structural elucidation.
4. Sample Preparation:
-
Prepare a stock solution of Amoxapine in a suitable solvent (e.g., methanol or acetonitrile).
-
For forced degradation, subject this stock solution to the stress conditions described in Section 2.1.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration with the initial mobile phase composition.
This method, when validated according to ICH Q2(R1) guidelines, provides a robust and reliable tool for the comprehensive stability profiling of Amoxapine.
The following diagram illustrates the logical flow of developing and validating a stability-indicating analytical method.
Caption: SIAM Development and Validation Workflow.
Conclusion and Future Perspectives
The study of Amoxapine's degradation products is a critical endeavor that ensures the quality, safety, and efficacy of this important antidepressant. This guide has provided a comprehensive overview of the known degradation pathways, a comparative analysis of the state-of-the-art analytical methodologies used for their characterization, and a detailed experimental protocol for a robust UPLC-MS method.
The use of high-resolution mass spectrometry is becoming increasingly important for the definitive structural elucidation of novel degradation products. Future work in this area should focus on isolating sufficient quantities of the major degradants for toxicological assessment and for use as reference standards in routine quality control. As analytical technology continues to evolve, we can expect even more sensitive and rapid methods to emerge, further enhancing our ability to ensure the purity and stability of pharmaceutical products like Amoxapine.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH; 2003. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. ICH; 1996. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]
-
Gomes, A. R., et al. Forced degradation studies. In: Analytical Method Development and Validation. Elsevier; 2020. [Link]
-
Dong, M. W. HPLC and UHPLC for Practicing Scientists. John Wiley & Sons; 2019. [Link]
-
de Hoffmann, E., Stroobant, V. Mass Spectrometry: Principles and Applications. John Wiley & Sons; 2007. [Link]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Carbamate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. Carbamates, a versatile functional group found in numerous therapeutic agents and prodrugs, often present a significant analytical challenge in the form of isomerism. Distinguishing between carbamate isomers—be they positional, regio-, or stereoisomers—is critical, as even subtle structural variations can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. This guide provides an in-depth, comparative analysis of key spectroscopic techniques used to confidently differentiate these closely related structures.
The Analytical Challenge: Carbamate Isomerism
Carbamate isomers can arise from several structural ambiguities. For instance, in the synthesis of a carbamate on a substituted aromatic ring, the carbamate moiety can attach at different positions (e.g., ortho, meta, para), resulting in positional isomers. Another common ambiguity is N-alkylation versus O-alkylation, leading to regioisomers. Each isomer possesses a unique three-dimensional arrangement of atoms, which, while subtle, gives rise to distinct spectroscopic signatures. Our task as analytical scientists is to select and apply the most discerning methods to reveal these differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment for each nucleus (most commonly ¹H and ¹³C).[1] The precise resonant frequency, or chemical shift, of a nucleus is highly sensitive to its local electronic structure.[2]
Causality Behind Experimental Choices
The choice between ¹H, ¹³C, and more advanced 2D-NMR experiments depends on the specific isomeric challenge.
-
¹H NMR is the first line of analysis. It provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).[3][4]
-
¹³C NMR complements the ¹H spectrum by directly observing the carbon backbone.[1][5] It is particularly useful for identifying quaternary carbons and distinguishing between isomers where proton environments are deceptively similar.[1] The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, often leading to better resolution of individual signals.[5][6]
-
2D-NMR techniques (like COSY, HSQC, HMBC, and NOESY) are employed when 1D spectra are insufficient. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the connectivity of a molecule and definitively assigning the position of the carbamate group in positional isomers. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify protons that are close in space, helping to resolve stereochemical ambiguities.
Data Interpretation & Comparison
The key to distinguishing isomers lies in identifying subtle but significant differences in their NMR data.
Table 1: Comparative ¹H and ¹³C NMR Data for Hypothetical Carbamate Positional Isomers
| Parameter | ortho-Isomer | meta-Isomer | para-Isomer | Rationale for Difference |
| Aromatic ¹H Chemical Shifts (δ, ppm) | Distinct shifts due to proximity effects; one proton may be significantly downfield. | More complex, but generally less shifted than the ortho isomer. | Symmetrical pattern (e.g., two doublets). | The electron-withdrawing/donating nature of the carbamate group affects adjacent and distant protons differently based on its position. |
| Carbamyl Proton (N-H) ¹H Shift (δ, ppm) | ~8.5 ppm | ~8.2 ppm | ~8.1 ppm | Intramolecular hydrogen bonding with the ortho substituent can deshield the N-H proton, shifting it downfield. |
| Carbonyl ¹³C Chemical Shift (δ, ppm) | ~153.5 ppm | ~154.5 ppm | ~154.8 ppm | The electronic effect of the substituent on the aromatic ring influences the electron density at the carbonyl carbon.[7] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the carbamate isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[2]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is calibrated and shimmed to optimize the magnetic field homogeneity.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.[9] Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
Workflow for NMR-Based Isomer Differentiation
Caption: Workflow for differentiating carbamate isomers using NMR.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. It is a rapid and effective technique for functional group identification and can be surprisingly sensitive to the structural nuances of isomers.
Causality Behind Experimental Choices
The primary focus for carbamate analysis is the carbonyl (C=O) stretching frequency. The position of this intense band is highly dependent on the electronic environment, which is altered by the isomeric structure. Factors like conjugation, hydrogen bonding, and the electronegativity of adjacent atoms cause predictable shifts in the C=O absorption frequency.[10][11] N-Alkyl-o-nitrophenylcarbamates, for instance, show two carbonyl stretching bands in their solid-state IR spectra, while the corresponding p-nitrophenylcarbamates exhibit only one.[12]
Data Interpretation & Comparison
By comparing the C=O stretching frequency, we can often distinguish between different types of carbamate isomers.
Table 2: Comparative IR Carbonyl (C=O) Frequencies for Carbamate Isomers
| Isomer Type | Example Structure | Typical C=O Frequency (cm⁻¹) | Rationale for Difference |
| Aliphatic Carbamate | R-NH-CO-O-R' | 1725 - 1705 cm⁻¹ | Standard C=O stretch for this functional group. |
| Aromatic Carbamate | Ar-NH-CO-O-R' | 1740 - 1730 cm⁻¹ | Conjugation of the nitrogen lone pair with the aromatic ring reduces its donation to the carbonyl, increasing the C=O bond order and shifting the frequency higher. |
| Urethane (O-Alkyl) | R-O-CO-NH-R' | 1740 - 1700 cm⁻¹ | The electronegative oxygen atom attached to the carbonyl carbon pulls electron density away, strengthening the C=O bond compared to an N-alkyl carbamate.[13] |
| Carbamate with Intramolecular H-Bonding | ortho-substituted | 1710 - 1680 cm⁻¹ | Hydrogen bonding to the carbonyl oxygen weakens the C=O bond, lowering its vibrational frequency. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common choice due to its minimal sample preparation requirement.[14][15]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid carbamate sample directly onto the ATR crystal.[16][17]
-
Apply Pressure: For solid samples, use a built-in press to ensure firm, uniform contact between the sample and the crystal.[18]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Workflow for IR-Based Isomer Differentiation
Caption: Workflow for differentiating carbamate isomers using IR spectroscopy.
Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation
While standard mass spectrometry provides the molecular weight, it generally cannot distinguish between isomers as they have identical masses. However, tandem mass spectrometry (MS/MS) can often reveal structural differences.[19][20] In MS/MS, the molecular ion of the carbamate is isolated and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID).[21] The resulting fragmentation pattern is essentially a fingerprint of the molecule's structure.[22][23]
Causality Behind Experimental Choices
The fragmentation pathways of a molecular ion are dictated by the weakest bonds and the stability of the resulting fragment ions.[24][25] Positional isomers, for example, often yield different fragment ions or the same fragment ions in different relative abundances because the position of the carbamate group influences the molecule's fragmentation cascade. The stability of the carbocations formed during fragmentation plays a significant role; splits that produce more stable secondary or tertiary carbocations are generally favored.[24][25]
Data Interpretation & Comparison
By comparing the MS/MS spectra of two isomers, unique fragment ions or significant differences in the relative intensities of common fragments can provide the basis for differentiation.[26]
Table 3: Comparative MS/MS Fragmentation Data for Hypothetical Carbamate Isomers
| Isomer Type | Key Fragmentation Pathway | Diagnostic Fragment Ions (m/z) | Rationale for Difference |
| Positional Isomer 1 (para-substituted) | Cleavage of the ester bond, followed by loss of CO₂. | [M-OR]⁺, [M-OC(O)R]⁺ | The stability of the resulting aryl cation is influenced by the substituent's position. |
| Positional Isomer 2 (ortho-substituted) | "Ortho effect" leading to a unique loss of a neutral molecule (e.g., H₂O, ROH). | [M-H₂O]⁺˙, [M-ROH]⁺˙ | Proximity of the ortho substituent to the carbamate group enables a unique intramolecular rearrangement and elimination reaction not possible for the meta or para isomers. |
| Regioisomer 1 (N-Alkyl) | Alpha-cleavage next to the nitrogen. | [R-NH=CH₂]⁺ | The bond alpha to the nitrogen is a common fragmentation point in amines. |
| Regioisomer 2 (O-Alkyl) | Cleavage of the C-O ester bond. | [R-O-C=O]⁺ | Fragmentation is characteristic of the ester portion of the carbamate. |
Experimental Protocol: Electrospray Ionization (ESI)-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[27]
-
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system. ESI uses a high voltage to create an aerosol of charged droplets, transferring the analyte ions into the gas phase.[28]
-
MS1 Scan: First, acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺ of the carbamate.[29]
-
MS/MS Scan: Set up a product ion scan. The mass spectrometer will isolate the [M+H]⁺ ion (the precursor ion), subject it to CID in a collision cell, and then scan the resulting fragment ions (product ions) in the second mass analyzer.
-
Data Analysis: Compare the product ion spectra from the different isomers to identify unique fragments or significant differences in abundance ratios.
Workflow for MS/MS-Based Isomer Differentiation
Caption: Workflow for differentiating carbamate isomers using MS/MS.
A Synergistic and Validated Approach
While each of these techniques offers a powerful lens for isomer differentiation, the most trustworthy and authoritative structural confirmation comes from a synergistic approach. An initial screen with a rapid technique like IR or MS/MS can suggest the presence of a specific isomer, but unequivocal proof, especially for regulatory submissions, requires the detailed structural connectivity and stereochemical information provided by a full suite of 1D and 2D NMR experiments. By integrating the data from these orthogonal techniques, researchers can build a self-validating and comprehensive case for the structure of each carbamate isomer, ensuring the integrity and safety of the final drug product.
References
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
- Perchalski, R. J., Yost, R. A., & Wilder, B. J. (1982). Rapid Identification of Drug Metabolites With Tandem Mass Spectrometry. Analytical Chemistry, 54(8), 1466–1471.
- Letertre, M., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 324-353.
- Castañeda, C. A., et al. (2011). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Chemical Biology, 6(8), 816–825.
-
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Gordillo, B., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24462–24469.
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
- Bakibaev, A. A., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Chemistry Series, (101), 72-84.
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
In-Situ Proteomics. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- Gajda, T., et al. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Journal of Molecular Structure.
- American Chemical Society. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5069–5076.
-
The Association for Mass Spectrometry. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
- Wiley. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Journal of Mass Spectrometry, 56(11), e4783.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- American Chemical Society. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 389–410.
- Scielo. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. Eclética Química, 31(1), 53-62.
- National Institutes of Health. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(10), 1764–1774.
- American Chemical Society. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 8995–9004.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mt.com [mt.com]
- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Rapid identification of drug metabolites with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scienceready.com.au [scienceready.com.au]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. longdom.org [longdom.org]
- 27. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 28. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Genotoxicity Assessment of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the genotoxic potential of the novel compound, Ethyl [2-(4-orophenoxy)phenyl]carbamate (hereafter referred to as ECPC). Our approach is rooted in a tiered, evidence-based strategy that aligns with international regulatory guidelines. We will compare the insights derived from multiple, complementary assays, providing not just data, but a holistic understanding of the compound's interaction with cellular genetic material. The protocols and rationale described herein are designed for researchers, toxicologists, and drug development professionals seeking to conduct a robust and scientifically defensible genotoxicity assessment.
Foundational Strategy: A Multi-Endpoint Approach
A single assay is insufficient to declare a compound genotoxic or non-genotoxic. A battery of tests is essential to screen for a wide range of genetic damage. Our recommended strategy for ECPC integrates assessments for the three primary endpoints of genotoxicity:
-
Gene Mutation: Assessed via the bacterial reverse mutation assay (Ames test).
-
Clastogenicity (Chromosome Breakage): Assessed via the in vitro micronucleus assay.
-
Aneugenicity (Chromosome Loss/Gain): Also assessed via the in vitro micronucleus assay.
This guide will focus on comparing the methodologies and data interpretation of the Ames test and the in vitro micronucleus assay, as these form the core of a standard screening battery. The selection of these assays is based on guidelines from the Organisation for Economic Co-operation and Development (OECD), which are widely accepted by global regulatory agencies.
Diagram 1: Overall Genotoxicity Testing Workflow
Caption: Tiered testing strategy for ECPC genotoxicity assessment.
Comparative Analysis of Core Assays
The Ames test and the in vitro micronucleus test are complementary, not redundant.[1] They investigate different types of genetic damage in different biological systems.
| Feature | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Micronucleus Test |
| Guideline | OECD 471[2] | OECD 487[3][4] |
| Biological System | Prokaryotic (Bacteria: S. typhimurium, E. coli)[5] | Eukaryotic (Mammalian cells: e.g., TK6, CHO, human lymphocytes)[1] |
| Primary Endpoint | Gene mutation (point mutations, frameshifts)[2] | Chromosomal damage (clastogenicity and/or aneugenicity)[3][4] |
| Metabolic Activation | Requires external S9 fraction from induced rat liver | Requires external S9 fraction for short exposures |
| Key Advantage | High throughput, cost-effective, highly sensitive to many mutagens | High relevance to human cells, detects chromosomal damage |
| Key Limitation | Prokaryotic system may not fully model mammalian metabolism/DNA repair | More complex and lower throughput than Ames test |
Expert Insight: The choice to run these tests in parallel is strategic. A positive result in the Ames test indicates that ECPC or its metabolites can directly alter DNA base pairs. A positive result in the micronucleus test suggests it may cause larger-scale damage, like breaking chromosome arms or interfering with cell division. A compound could be positive in one and negative in the other, highlighting a specific mechanism of genotoxicity.
Experimental Protocols & Methodologies
Trustworthiness in toxicology comes from robust, validated protocols. The following are detailed, step-by-step methods for assessing ECPC, grounded in OECD guidelines.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This assay evaluates the ability of ECPC to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.
Diagram 2: Ames Test Experimental Workflow
Caption: Workflow for the pre-incubation Ames test.
Step-by-Step Methodology:
-
Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range of ECPC. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment Preparation:
-
Prepare at least five concentrations of ECPC (e.g., 50, 150, 500, 1500, 5000 µ g/plate ) in a suitable solvent (e.g., DMSO).
-
Prepare a vehicle control (solvent only) and positive controls specific to each bacterial strain, both with and without S9 metabolic activation.
-
Grow overnight cultures of the required bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[6]
-
-
Exposure (in triplicate):
-
For each plate, add 100 µL of bacterial culture and 50 µL of the ECPC concentration or control solution to a sterile tube.
-
Add 500 µL of either S9 mix (for metabolic activation) or a buffer (without S9). The S9 mix is a liver homogenate that simulates mammalian metabolism, as some chemicals only become genotoxic after being metabolized.
-
Pre-incubate the mixture at 37°C for 20-30 minutes with shaking.[6]
-
-
Plating and Incubation:
-
Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few cell divisions) to each tube, mix gently, and pour onto the surface of minimal glucose agar plates.
-
Once solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for any given strain.
-
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects micronuclei in the cytoplasm of interphase cells.[4] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, serving as a surrogate for chromosomal damage.[3]
Diagram 3: In Vitro Micronucleus Assay Workflow
Caption: Workflow for the in vitro micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture a suitable mammalian cell line (e.g., human lymphoblastoid TK6 cells) under standard conditions. Seed the cells into culture vessels at an appropriate density.
-
Exposure Conditions:
-
Short Treatment with S9: Treat cells for 3-6 hours with ECPC in the presence of S9 mix. After exposure, wash the cells and add fresh medium, allowing for a recovery period of 1.5-2.0 normal cell cycles.
-
Long Treatment without S9: Treat cells for 1.5-2.0 normal cell cycles with ECPC without S9 mix.
-
-
Controls: Include a vehicle control (solvent) and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Cell Harvesting:
-
At the end of the recovery/exposure period, harvest the cells.
-
Treat with a hypotonic solution (e.g., KCl) to swell the cells.
-
Fix the cells using a methanol:acetic acid solution.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa, Acridine Orange, or DAPI) to visualize the main nucleus and micronuclei.
-
-
Scoring and Analysis:
-
Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
Assess cytotoxicity for each concentration. A common method is the Replication Index (RI).
-
A positive result is a statistically significant, concentration-related increase in the frequency of micronucleated cells. The increase should exceed the laboratory's historical vehicle control range.
-
Comparative Data Presentation (Hypothetical Results)
To illustrate how data from these assays are compared, we present the following hypothetical results for ECPC.
Table 1: Hypothetical Ames Test Results for ECPC (Strain TA100)
| Treatment Group | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants ± SD (n=3) | Fold Increase vs. Vehicle | Result |
| Vehicle Control | 0 (DMSO) | - | 110 ± 12 | 1.0 | Negative |
| + | 125 ± 15 | 1.0 | Negative | ||
| ECPC | 150 | - | 115 ± 10 | 1.0 | Negative |
| + | 240 ± 25 | 1.9 | Equivocal | ||
| 500 | - | 122 ± 14 | 1.1 | Negative | |
| + | 380 ± 30 | 3.0 | Positive | ||
| 1500 | - | 130 ± 18 | 1.2 | Negative | |
| + | 550 ± 45 | 4.4 | Positive | ||
| 5000 | - | 95 ± 9 (toxic) | 0.9 | Negative | |
| + | 210 ± 22 (toxic) | 1.7 | Negative | ||
| Positive Control | (e.g., 2-AA) | + | 1250 ± 98 | 10.0 | Valid |
In this hypothetical scenario, ECPC is positive for inducing gene mutations in strain TA100, but only after metabolic activation with S9. This suggests that a metabolite of ECPC, not the parent compound, is the mutagenic agent.
Table 2: Hypothetical In Vitro Micronucleus Test Results for ECPC (TK6 Cells)
| Treatment Group | Concentration (µM) | Exposure (S9) | % Micronucleated Cells ± SD | Fold Increase vs. Vehicle | % Cytotoxicity (RI) | Result |
| Vehicle Control | 0 (DMSO) | 3h (+) | 1.2 ± 0.3 | 1.0 | 0% | Negative |
| 24h (-) | 1.1 ± 0.2 | 1.0 | 0% | Negative | ||
| ECPC | 10 | 3h (+) | 2.8 ± 0.5 | 2.3 | 15% | Positive |
| 24h (-) | 1.3 ± 0.4 | 1.2 | 10% | Negative | ||
| 30 | 3h (+) | 4.5 ± 0.6 | 3.8 | 35% | Positive | |
| 24h (-) | 1.5 ± 0.3 | 1.4 | 28% | Negative | ||
| 100 | 3h (+) | 5.8 ± 0.8 | 4.8 | 55% | Positive | |
| 24h (-) | 1.8 ± 0.5 | 1.6 | 52% | Negative | ||
| Positive Control | (e.g., CP) | 3h (+) | 8.5 ± 1.1 | 7.1 | 45% | Valid |
Conclusion and Path Forward
The comparative analysis of the Ames and in vitro micronucleus assays provides a powerful, multi-faceted view of the genotoxic potential of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate. Based on our hypothetical data, ECPC itself is not genotoxic, but it is metabolized into one or more intermediates that can cause both gene mutations and chromosomal damage.
This profile—positive in both a bacterial gene mutation assay and a mammalian chromosomal damage assay with metabolic activation—is a significant finding. It indicates a clear genotoxic hazard and would likely necessitate further in vivo testing to understand its relevance to a whole organism before any further development could be considered. This systematic, evidence-based comparison provides the clear, defensible data required for critical decision-making in drug development and chemical safety assessment.
References
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
European Medicines Agency. (1995). ICH Topic S2A: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
Scantox. GLP OECD 471 Ames Test. [Link]
-
Scantox. In vitro Micronucleus Test OECD 487. [Link]
-
Eurofins. The Ames Test or Bacterial Reverse Mutation Test. [Link]
Sources
- 1. scantox.com [scantox.com]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. policycommons.net [policycommons.net]
- 4. criver.com [criver.com]
- 5. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
